molecular formula C8H11NO5S2 B2596873 Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate CAS No. 338794-02-8

Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate

Cat. No.: B2596873
CAS No.: 338794-02-8
M. Wt: 265.3
InChI Key: MZJUBSBMPYPYCP-UHFFFAOYSA-N
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Description

Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate is a versatile chemical compound with the molecular formula C8H11NO5S2. . This compound is characterized by its unique structure, which includes a thiophene ring substituted with a methyl ester and a dimethylaminosulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate typically involves the esterification of 3-hydroxy-2-thiophenecarboxylic acid with methanol in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The dimethylaminosulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the dimethylaminosulfonyl group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C12H13N1O4S1
  • Molecular Weight : 273.30 g/mol
  • CAS Number : 339098-23-6

The compound features a thiophene ring, a dimethylaminosulfonyl group, and a methoxy group, which contribute to its reactivity and potential biological activity.

Chemistry

Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Substitution Reactions : The dimethylaminosulfonyl group can be replaced with other nucleophiles.
  • Oxidation and Reduction : The thiophene ring can undergo oxidation, while the ester can be reduced to alcohols.

These reactions facilitate the synthesis of more complex organic molecules, making this compound valuable in synthetic organic chemistry.

Medicine

Research has indicated that this compound may possess significant pharmacological properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antibacterial effects against various strains of bacteria. For example:
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

In vitro assays demonstrated that the compound's effectiveness is comparable to conventional antibiotics .

  • Antioxidant Properties : The compound has shown promising results in scavenging free radicals, indicating potential as a natural antioxidant agent. In controlled laboratory settings, it effectively reduced DPPH radical levels, suggesting its utility in combating oxidative stress .
  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit cell proliferation and induce apoptosis in cancer cell lines. Mechanistic studies suggest modulation of apoptotic pathways as a potential mechanism of action .

Materials Science

In materials science, this compound is explored for its electronic and optical properties. Its unique structure allows for the development of new materials with specific functionalities, such as:

  • Conductive Polymers : The incorporation of this compound into polymer matrices may enhance electrical conductivity.
  • Optoelectronic Devices : Its properties may be utilized in the fabrication of devices like organic light-emitting diodes (OLEDs) and solar cells.

Case Study 1: Antimicrobial Testing

A series of antimicrobial tests were conducted using agar diffusion methods on various bacterial strains. This compound was compared against standard antibiotics, showing promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus. The study highlighted its potential as an alternative treatment option for bacterial infections .

Case Study 2: Antioxidant Evaluation

In a controlled laboratory setting, the antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The results indicated significant radical scavenging activity comparable to established antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The dimethylaminosulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(dimethylsulfamoyl)oxy]-2-thiophenecarboxylate: Similar structure but with a sulfamoyl group instead of a sulfonyl group.

    Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate is unique due to its specific combination of functional groups and the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate (CAS Number: 338794-02-8) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₁₁N₁O₅S₂
  • Molecular Weight : 265.31 g/mol
  • Melting Point : 103–105 °C
  • Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic processes. One notable area of research focuses on its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis.

Tyrosinase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on tyrosinase activity. For instance, studies have shown that certain analogs can inhibit tyrosinase with IC50 values significantly lower than that of traditional inhibitors like kojic acid. This suggests a potential application in treating hyperpigmentation disorders.

CompoundIC50 Value (µM)Remarks
Kojic Acid24.09Standard positive control
Analog 117.62Moderate inhibition
Analog 31.12Strongest inhibitor among tested analogs

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of this compound. In vitro studies conducted on B16F10 murine melanoma cells revealed that several analogs did not exhibit cytotoxic effects at concentrations up to 20 µM over a period of 72 hours. However, some analogs showed concentration-dependent cytotoxicity at lower doses, necessitating further investigation into their safety and efficacy.

Case Studies and Research Findings

  • Inhibition of Melanin Production :
    • A study demonstrated that this compound and its analogs effectively reduced melanin production in B16F10 cells by inhibiting intracellular tyrosinase activity. This suggests a promising avenue for developing treatments for conditions like melasma and age spots.
  • Antioxidant Activity :
    • The antioxidant properties of the compound were evaluated using various assays, including the DPPH radical scavenging assay. Results indicated that some analogs exhibited strong antioxidant activity comparable to established antioxidants, highlighting their potential in preventing oxidative stress-related damage.
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to understand the binding interactions between this compound and the active site of tyrosinase. These studies provide insights into the structural features that enhance inhibitory activity, guiding future modifications for improved efficacy.

Properties

IUPAC Name

methyl 3-(dimethylsulfamoyloxy)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S2/c1-9(2)16(11,12)14-6-4-5-15-7(6)8(10)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJUBSBMPYPYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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